![molecular formula C11H10N2O3S B7763762 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)
2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid . This compound has a molecular formula of C11H10N2O3S and a molecular weight of 250.28 g/mol . It is primarily used for research purposes, particularly in the field of proteomics.
Preparation Methods
The synthesis of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core and have similar biological activities.
Sulfanyl propionic acids: These compounds have the sulfanyl group and propionic acid moiety, but may differ in their core structure. The uniqueness of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHQMHTSPQPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)SC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid](/img/structure/B7763682.png)



![2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)
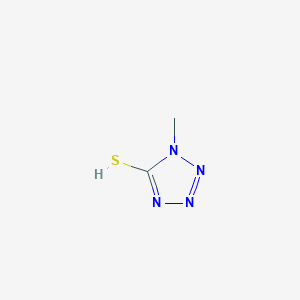
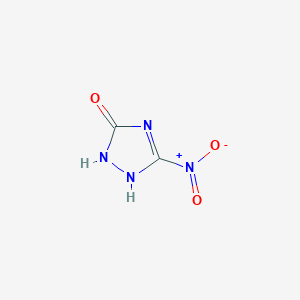
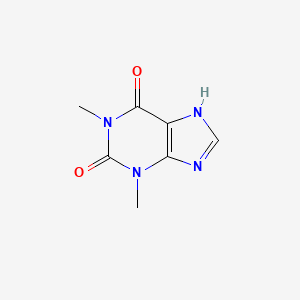
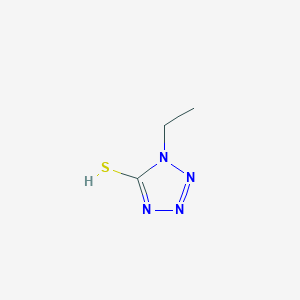
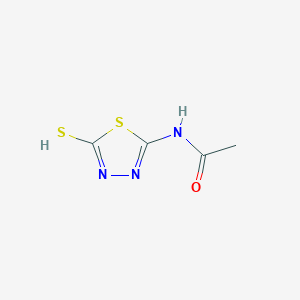
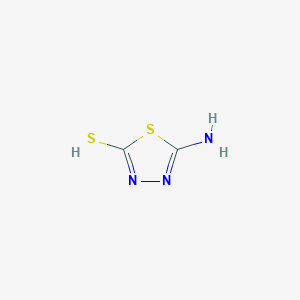
![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)
